1,3-Oxazole-4-carboximidamide;hydrochloride
Description
1,3-Oxazole-4-carboximidamide hydrochloride is a heterocyclic compound featuring a five-membered oxazole ring containing one oxygen and one nitrogen atom. The carboximidamide group (-C(=NH)NH₂) is attached to the 4-position of the oxazole core, and the hydrochloride salt enhances its solubility and stability.
Properties
IUPAC Name |
1,3-oxazole-4-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGOLLUYTUTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxazole-4-carboximidamide;hydrochloride typically involves the reaction of oxazole derivatives with appropriate reagents to introduce the carboximidamide group. One common method involves the reaction of 1,3-oxazole with cyanamide under acidic conditions to form the carboximidamide group, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and controlled environments helps in maintaining consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazole-4-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
Synthetic Routes
- Method 1 : Reaction of oxazole derivatives with cyanamide.
- Method 2 : One-pot van Leusen synthesis using tosylmethyl isocyanide and various aldehydes .
Scientific Research Applications
-
Medicinal Chemistry :
- Antimicrobial Activity : Studies have shown that derivatives of 1,3-oxazole compounds exhibit antimicrobial properties. For instance, certain synthesized oxazole derivatives have demonstrated effectiveness against resistant bacterial strains .
- Anticancer Properties : Research indicates that 1,3-oxazole derivatives can induce apoptotic cell death in cancer cell lines. A study quantified caspase levels to demonstrate the dose-dependent apoptotic effect of these compounds on pancreatic cancer cells .
- Biological Activity : The compound is investigated for its interactions with biological targets such as enzymes and receptors, potentially altering their activity and leading to therapeutic effects.
-
Material Science :
- Building Blocks for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures used in various applications.
- Pharmacological Studies :
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Oxazole-4-carboximidamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Heterocyclic Core Differences :
- 1,3-Oxazole-4-carboximidamide Hydrochloride : Contains an oxazole ring (O, N) with a carboximidamide at position 3.
- Pyrazole-1-carboximidamide Derivatives (e.g., compounds from ): Feature a pyrazole ring (two adjacent N atoms) with substituents like methoxy, chloro, or bromo groups at the 5-position.
- Imidazole-4(5)-carboxamide Hydrochloride (): Contains an imidazole ring (two non-adjacent N atoms), offering distinct tautomeric and basicity profiles compared to oxazole.
- 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride (): A triazole ring (three N atoms) provides increased polarity and hydrogen-bonding capacity.
Substituent Effects :
- Bulky substituents (e.g., benzyloxy in 4-(Benzyloxy)benzimidamide hydrochloride, ) may reduce solubility but improve lipophilicity for membrane penetration .
Physicochemical Properties
Key Observations :
- Hydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., benzyloxy) counteract this effect .
- Pyrazole derivatives exhibit higher molecular weights due to aromatic substituents, which may influence pharmacokinetic properties like volume of distribution .
Pharmacological and Analytical Considerations
- The oxazole derivative’s activity may differ due to its distinct electronic profile .
- Analytical Methods : HPLC () and spectrophotometry () are standard for quantifying hydrochloride salts. Substituents like benzyloxy may require reverse-phase chromatography for separation .



- Stability : Oxazole rings are more prone to acid-catalyzed hydrolysis compared to pyrazoles or triazoles, necessitating careful formulation .
Biological Activity
1,3-Oxazole-4-carboximidamide;hydrochloride is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features an oxazole ring structure, characterized by the presence of nitrogen and oxygen atoms. Its molecular formula is CHClNO, with a molecular weight of approximately 176.59 g/mol. The compound's carboximidamide functional group is pivotal for its biological activity, enhancing its interaction with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties, inhibiting the growth of various pathogens by interfering with microbial protein synthesis or disrupting cell wall integrity. Studies indicate that it binds effectively to proteins involved in microbial metabolism, leading to cell death.
- Antiviral Properties : Research suggests that this compound may also possess antiviral activity, making it a candidate for therapeutic applications against viral infections. The exact mechanisms remain under investigation but likely involve the inhibition of viral replication processes.
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
These results indicate promising potential for this compound as a therapeutic agent against common bacterial infections.
Antiviral Activity
In vitro studies have shown that this compound can inhibit the replication of certain viruses. For instance, it was tested against Influenza A virus, yielding an IC value of 10 µM, suggesting moderate antiviral activity. Further research is needed to elucidate the specific viral targets and pathways affected by this compound .
Applications in Medicine and Industry
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial and antiviral agent positions it as a candidate for new drug formulations targeting infectious diseases.
- Chemical Synthesis : The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules in medicinal chemistry.
Q & A
Basic: What are the established synthetic routes for 1,3-Oxazole-4-carboximidamide hydrochloride, and what analytical techniques are recommended for confirming its structural integrity?
Methodological Answer:
The synthesis of 1,3-Oxazole-4-carboximidamide hydrochloride typically involves cyclization reactions starting from substituted oxazole precursors. For example, analogous pathways (e.g., 2-methyl-1,3-oxazole-4-carboximidamide hydrochloride) utilize oxime intermediates formed under alkaline conditions, followed by chlorination and cyclization steps . Key analytical techniques for structural validation include:
- NMR Spectroscopy : To confirm proton environments and carbon frameworks (e.g., distinguishing amidine protons from oxazole ring signals).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per industry standards) and quantify impurities .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
Basic: What safety protocols are critical when handling 1,3-Oxazole-4-carboximidamide hydrochloride in laboratory settings?
Methodological Answer:
Safety measures must prioritize minimizing dermal absorption and inhalation risks, as structurally similar hydrochlorides (e.g., 4-Chloro-o-Toluidine Hydrochloride) are probable carcinogens . Recommended protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for all procedures.
- Exposure Monitoring : Air sampling to detect airborne particulates, aligned with OSHA guidelines .
- Emergency Procedures : Immediate decontamination with water for skin contact and medical consultation for suspected exposure .
Advanced: How can researchers address contradictory data regarding the reaction pathways of 1,3-Oxazole derivatives under varying alkaline conditions?
Methodological Answer:
Contradictions in reaction outcomes (e.g., unexpected products like 4H-chromeno[3,4-d]isoxazol-4-one in coumarin derivatives) require systematic validation . Strategies include:
- Reaction Condition Screening : Varying pH, temperature, and solvent polarity to isolate intermediates (e.g., using TLC or in-situ IR).
- Multi-Technique Characterization : Combining NMR, X-ray crystallography, and computational modeling to resolve structural ambiguities.
- Mechanistic Studies : Density Functional Theory (DFT) calculations to predict energetically favorable pathways and competing side reactions .
Advanced: What strategies optimize the yield of 1,3-Oxazole-4-carboximidamide hydrochloride in multi-step syntheses involving hydroxylamine derivatives?
Methodological Answer:
Yield optimization hinges on controlling reaction kinetics and intermediate stability. Lessons from hydroxylamine-based syntheses (e.g., O-methylhydroxylamine hydrochloride) suggest:
- Catalyst Selection : Transition metal catalysts (e.g., Cu(I)) to accelerate amidine formation.
- Stepwise Purification : Column chromatography after each step to remove byproducts (e.g., unreacted hydroxylamine salts) .
- Temperature Gradients : Lower temperatures (<0°C) during sensitive steps (e.g., chlorination) to prevent decomposition .
Basic: What are the key spectral characteristics (NMR, IR) used to differentiate 1,3-Oxazole-4-carboximidamide hydrochloride from its structural analogs?
Methodological Answer:
- ¹H NMR : Amidines exhibit broad singlet peaks (~δ 8.5–9.5 ppm) for NH₂ groups, distinct from oxazole ring protons (δ 6.5–7.5 ppm).
- ¹³C NMR : The amidine carbon resonates near δ 160–165 ppm, while the oxazole C4 carbon appears at δ 145–150 ppm .
- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H stretches) confirm functional groups .
Advanced: How can computational chemistry aid in predicting the reactivity of 1,3-Oxazole-4-carboximidamide hydrochloride in novel reaction environments?
Methodological Answer:
Computational tools like Molecular Dynamics (MD) simulations and Quantum Mechanical (QM) modeling can:
- Predict Solubility : Solvent interaction studies using COSMO-RS to identify optimal polar aprotic solvents (e.g., DMF).
- Reactivity Mapping : Frontier Molecular Orbital (FMO) analysis to identify nucleophilic/electrophilic sites for functionalization.
- Thermodynamic Stability : Gibbs free energy calculations to assess intermediate stability under varying pH and temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



